Taxiresinol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis and structural elucidation of taxiresinol have been a subject of research to understand its chemical nature and potential therapeutic applications. Its synthesis involves the stereoselective assembly of vinyltin derived from butynediol and a functionalized aldehyde, highlighting the complexity and precision required in synthesizing such biologically active lignans.Molecular Structure Analysis

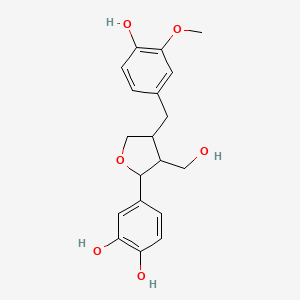

The molecular structure of taxiresinol, including its absolute configuration, has been determined through comprehensive spectroscopic methods and computational analysis. These studies have provided insights into the three-dimensional geometries of taxiresinol, laying the groundwork for understanding its interaction with biological targets.Chemical Reactions Analysis

Taxiresinol participates in a range of chemical reactions that underline its biological activities. For instance, its hepatoprotective effects against liver injury have been linked to its ability to inhibit hepatocyte DNA fragmentation and apoptotic body formation, demonstrating its significant chemical and biological reactivity.Physical And Chemical Properties Analysis

Taxiresinol has a molecular formula of C19H22O6 and an average mass of 346.374 Da . More detailed physical and chemical properties would require specific experimental analysis.Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Taxiresinol has been found to have anticancer activity. It is one of the lignans of Taxus wallichiana, a plant species known for its medicinal properties . The anticancer activity of taxiresinol and related lignans has been studied, indicating its potential use in cancer treatment .

Phenolic Constituents

Taxiresinol is one of the phenolic constituents found in the roots of Taxus cuspidata, also known as the Japanese yew . These phenolic constituents, including taxiresinol, play a crucial role in the plant’s defense mechanisms .

Lignan Identification

Taxiresinol is used in scientific research for the identification and characterization of lignans, a type of polyphenolic compound . The proton and carbon atoms of taxiresinol and other lignans can be identified using nuclear magnetic resonance (NMR) spectroscopy .

Enantiomeric Excess Determination

The enantiomeric excess of taxiresinol can be determined using chiral high-performance liquid chromatography . This is important in research as the enantiomeric excess can influence the biological activity of the compound .

Callus and Cell Suspension Cultures

In callus and cell suspension cultures of Taxus cuspidata and T. baccata, taxiresinol is present in trace amounts . This indicates that taxiresinol could potentially be produced in vitro, which could be useful for research and industrial applications .

Natural Product Chemistry

Taxiresinol is a significant compound in the field of natural product chemistry. It is used as a reference compound in the structural characterization of natural products .

Wirkmechanismus

Target of Action

Taxiresinol, a lignan isolated from the heartwood of Taxus baccata , primarily targets the Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons .

Mode of Action

Taxiresinol interacts with its target, TNF-α, by inhibiting its production by activated macrophages . Additionally, it directly inhibits apoptosis induced by TNF-α .

Biochemical Pathways

It is known that taxiresinol plays a role in the inflammatory response pathway by inhibiting the production of tnf-α . This inhibition can reduce inflammation and protect cells from apoptosis .

Pharmacokinetics

It is known that taxiresinol is orally active , indicating that it can be absorbed through the gastrointestinal tract

Result of Action

Taxiresinol shows significant antinociceptive activity , meaning it can reduce the sensation of pain. It also exhibits anti-inflammatory and antiallergic activities . It has been found to inhibit histamine release from the human basophilic cell line, KU812 , which can help reduce allergic reactions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds, including Taxiresinol. It is known that various environmental factors can affect the conjugation of plasmids, which can influence the spread of antibiotic resistance genes . Whether similar mechanisms apply to Taxiresinol is a topic for future research.

Zukünftige Richtungen

While taxiresinol has shown promising results in preliminary studies, more research is needed to fully understand its potential therapeutic applications. Future research efforts should be directed towards the development of oxidative systems that enable a safe and sustainable conversion of lignin with high product yield and selectivity . This includes straightforward recyclability of catalyst and solvent, minimal solvent loss, and easy isolation of products .

Eigenschaften

IUPAC Name |

4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-24-18-7-11(2-4-16(18)22)6-13-10-25-19(14(13)9-20)12-3-5-15(21)17(23)8-12/h2-5,7-8,13-14,19-23H,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZZAHRDXCGWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670108 | |

| Record name | 4-{4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl}benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40951-69-7 | |

| Record name | 4-{4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl}benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B1152134.png)

![1-[(2R,4R,5R)-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B1152136.png)